

Application of ^{14}C -Triclocarban in Dermal Absorption Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: TC-C 14G

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Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent widely used in personal care products such as soaps and body washes.[1][2] Understanding the dermal absorption of TCC is crucial for assessing its systemic exposure and potential toxicological effects. The use of radiolabeled ^{14}C -Triclocarban allows for sensitive and accurate quantification of its penetration through the skin, distribution in various skin layers, and excretion from the body. These studies are essential for regulatory submissions and human health risk assessments.[3][4][5] This document provides detailed application notes and protocols for conducting dermal absorption studies of TCC using ^{14}C -Triclocarban, based on established scientific literature and regulatory guidelines.

In Vitro Dermal Absorption Studies

In vitro methods using excised human or animal skin in diffusion cells are standard approaches for assessing the dermal absorption of chemicals.[3][6][7] These methods offer a high-throughput and ethically sound alternative to in vivo studies. The Organisation for Economic Co-operation and Development (OECD) provides specific guidelines for in vitro dermal absorption testing (OECD Guideline 428).[3][6][7]

Experimental Protocol: In Vitro Dermal Absorption using Franz Diffusion Cells

This protocol outlines the procedure for assessing the dermal absorption of ^{14}C -Triclocarban using static diffusion cells.

1. Skin Preparation:

- Obtain excised human or animal (e.g., rat) skin. Human skin is preferred for human risk assessment.[\[3\]](#)
- If necessary, remove subcutaneous fat and dermis to a consistent thickness (typically 200-400 μm) using a dermatome.
- Cut the prepared skin sections to a size suitable for mounting in the diffusion cells.
- Visually inspect the skin for any imperfections that might compromise its barrier function.

2. Diffusion Cell Setup:

- Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
- Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to ensure sink conditions). The receptor fluid should be maintained at a constant temperature, typically 32°C , to mimic physiological conditions.[\[7\]](#)[\[8\]](#)
- Stir the receptor fluid continuously to ensure homogeneity.

3. Dosing:

- Prepare the test formulation containing a known concentration of ^{14}C -Triclocarban. The vehicle should be relevant to the intended use of the product (e.g., soap solution, cream).
- Apply a finite dose of the formulation to the surface of the skin in the donor chamber. The application should mimic human exposure, typically 1-5 mg/cm^2 for a solid and up to 10 $\mu\text{L}/\text{cm}^2$ for a liquid.[\[7\]](#)[\[8\]](#)

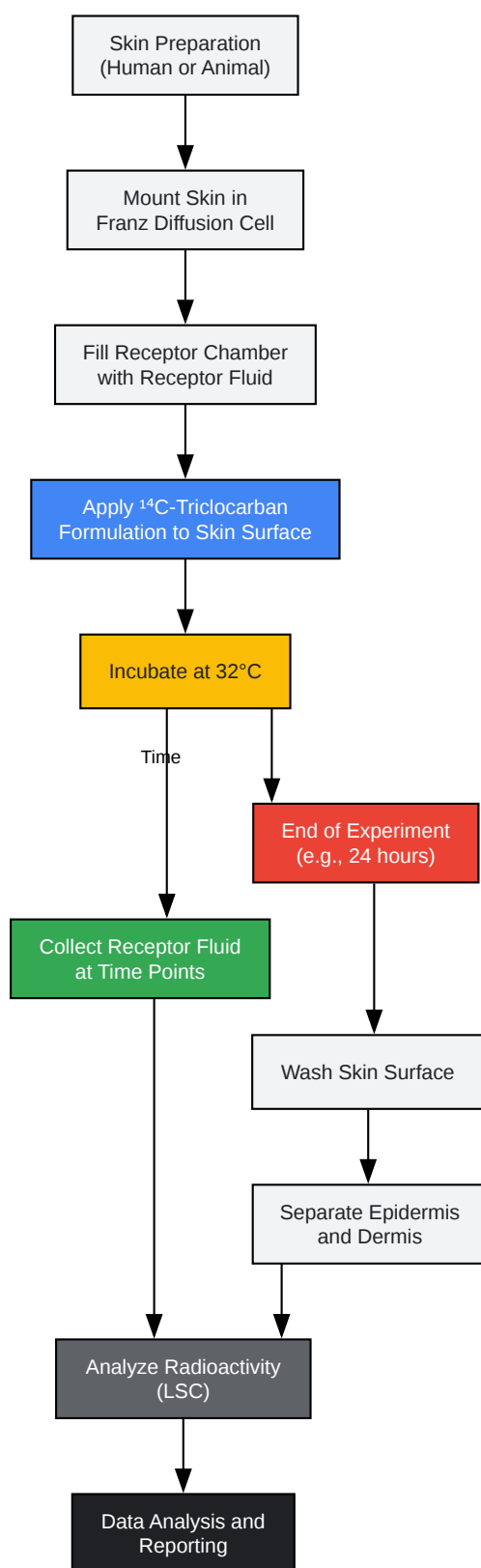
4. Sample Collection:

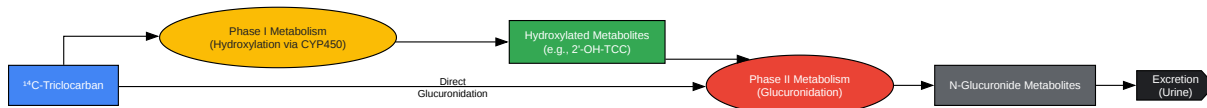
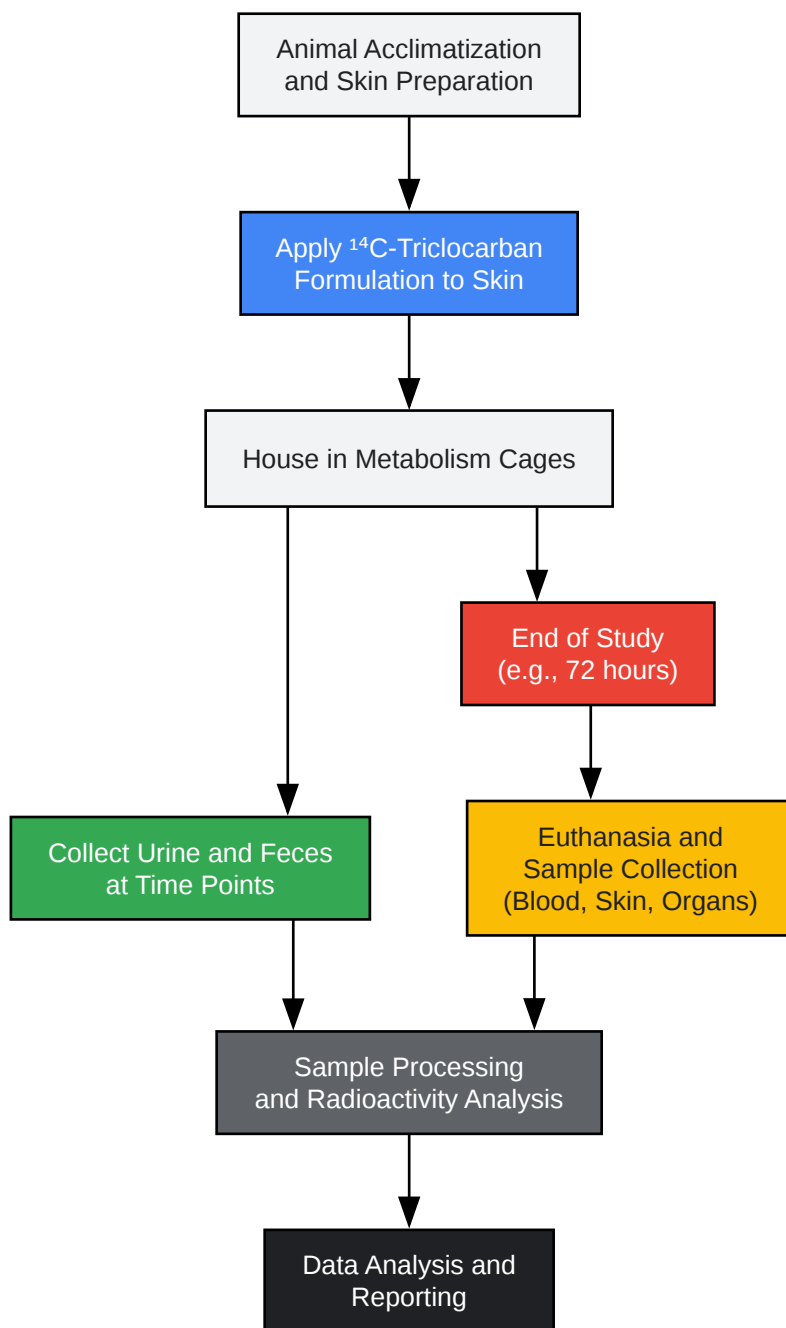
- At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis.
- After the final time point, dismantle the diffusion cell.
- Wash the skin surface with a suitable solvent to remove any unabsorbed ^{14}C -Triclocarban.
- Separate the epidermis from the dermis.
- Analyze the receptor fluid, skin wash, epidermis, and dermis for ^{14}C radioactivity using liquid scintillation counting.

5. Data Analysis:

- Calculate the amount of ^{14}C -Triclocarban in each compartment (receptor fluid, epidermis, dermis, skin wash).
- Express the results as a percentage of the applied dose and as the amount of substance per unit area of skin (e.g., $\mu\text{g}/\text{cm}^2$).
- The total absorbed dose is typically considered the sum of the amounts in the receptor fluid, epidermis, and dermis.

Experimental Workflow for In Vitro Dermal Absorption Study





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